molecular formula C12H14ClN3O B15047741 N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride

Cat. No.: B15047741
M. Wt: 251.71 g/mol
InChI Key: DGXJNWLANWDENP-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride typically involves the condensation of 5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-1H-imidazole: A precursor in the synthesis of the target compound.

    4,5-Dichloro-1H-imidazole: Another imidazole derivative with different substituents.

    2-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group at the 2-position.

Uniqueness

N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H

InChI Key

DGXJNWLANWDENP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl

Origin of Product

United States

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